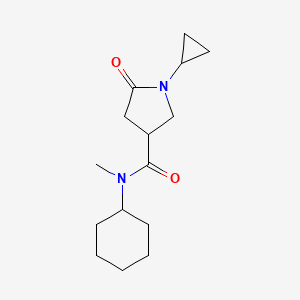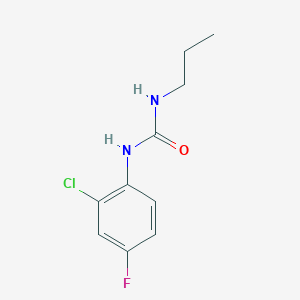![molecular formula C12H13N3O B7515380 N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)
N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide, also known as Pyrrolidine-2-carboxamide, 1-[2-(2-pyridinyl)ethyl]-, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrole derivatives and has been found to possess various biochemical and physiological effects that make it a valuable tool for researchers.
Mécanisme D'action
The exact mechanism of action of N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a key role in gene expression. It can also inhibit the activity of protein kinases, which are involved in various signaling pathways in the body.
Biochemical and Physiological Effects:
N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has been found to possess various biochemical and physiological effects. Some of the key effects of this compound include:
1. Anti-cancer properties: This compound has been found to inhibit the growth of cancer cells and induce apoptosis.
2. Neuroprotective properties: N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has been found to protect neurons from damage and can help in the treatment of neurodegenerative diseases.
3. Immunomodulatory properties: This compound has been found to modulate the immune response and can help in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has several advantages and limitations for lab experiments. Some of the key advantages of this compound include:
1. High purity: The synthesis of this compound has been optimized to achieve high yields and purity.
2. Versatile: This compound can be used in a wide range of scientific research applications.
3. Well-studied: N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has been extensively studied, and its properties and applications are well understood.
Some of the limitations of this compound include:
1. Cost: The synthesis of this compound can be expensive, which may limit its use in some labs.
2. Limited availability: This compound may not be readily available in some regions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide in scientific research. Some of the key future directions include:
1. Cancer Treatment: Further research is needed to explore the potential of this compound as a cancer treatment.
2. Neurological Disorders: More research is needed to explore the potential of this compound in the treatment of neurodegenerative diseases.
3. Immunomodulation: Further research is needed to explore the immunomodulatory properties of this compound and its potential applications in the treatment of autoimmune diseases.
4. Drug Development: N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide can be used as a lead compound for the development of new drugs with improved properties.
In conclusion, N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is a valuable compound for scientific research. It has been extensively studied and has been found to possess various biochemical and physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide can be achieved through a multi-step process. The starting material for this synthesis is 2-acetylpyridine, which is reacted with ethylamine to form 2-(2-pyridinyl)ethylamine. This intermediate is then reacted with pyrrole-2-carboxylic acid to yield the final product, N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects that make it a valuable tool for researchers. Some of the key scientific research applications of this compound include:
1. Cancer Research: N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has been found to possess anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
2. Neurological Research: This compound has also been studied for its potential applications in neurological research. It has been found to possess neuroprotective properties and can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Immunology Research: N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has also been found to possess immunomodulatory properties. It can help in the treatment of autoimmune diseases and can also enhance the immune response to infections.
Propriétés
IUPAC Name |
N-(1-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(10-5-2-3-7-13-10)15-12(16)11-6-4-8-14-11/h2-9,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKCDUSCNXIIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)

![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)


![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)



![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)